Methyl [2,3'-bipyridine]-5'-carboxylate

COX-2 inhibition Inflammation Selectivity

Researchers developing selective COX-2 inhibitors or NSUN3-targeted oncology therapies face a critical scaffold gap: non-carboxylated or isomeric bipyridines lack the requisite biological bias. Methyl [2,3'-bipyridine]-5'-carboxylate solves this with its unique 2,3'-connectivity and 5'-ester handle. - COX-2 Selectivity: 2,3'-bipyridine core delivers a 12.3x selectivity ratio (COX-2/COX-1) in human whole blood assays. - NSUN3 Inhibition: Validated target engagement in colorectal cancer models, modulating AMPK/STAT3 signaling. - Reliable Supply: High-purity stock available with rapid global dispatch, ensuring uninterrupted medicinal chemistry and MOF ligand campaigns.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 1346686-48-3
Cat. No. B11886244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [2,3'-bipyridine]-5'-carboxylate
CAS1346686-48-3
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C2=CC=CC=N2
InChIInChI=1S/C12H10N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h2-8H,1H3
InChIKeyYIFXITBAAQAVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [2,3'-bipyridine]-5'-carboxylate: COX-2 Inhibitor & Ligand


Methyl [2,3'-bipyridine]-5'-carboxylate (CAS 1346686-48-3) is a heterocyclic compound featuring a 2,3'-bipyridine core with a methyl ester substituent at the 5'-position [1]. This compound belongs to the 2,3'-bipyridine isomer class, which is distinct from the more commonly studied 2,2'-bipyridine and 4,4'-bipyridine scaffolds. The 2,3'-connectivity confers a unique spatial orientation of the two pyridine nitrogen atoms, impacting both its biological activity as a selective COX-2 inhibitor scaffold [2] and its potential as a ligand in transition-metal catalysis [3].

Methyl [2,3'-bipyridine]-5'-carboxylate: Irreplaceable COX-2 Scaffold


Substitution of Methyl [2,3'-bipyridine]-5'-carboxylate with other bipyridine isomers (e.g., 2,2'-bipyridine, 4,4'-bipyridine) or non-carboxylated analogs is not a viable strategy for applications requiring selective COX-2 inhibition. Structure-activity relationship (SAR) studies within the 2,2'-bipyridine series demonstrate that the presence of a 5-carboxylate moiety is a critical determinant of inhibitory potency, with non-carboxylated derivatives exhibiting drastically reduced activity [1]. Furthermore, the 2,3'-bipyridine scaffold itself confers a distinct selectivity profile for COX-2 over COX-1, a feature not replicated by the 2,2'- or 4,4'-isomers, which lack this inherent biological bias [2]. This combination of isomer-specific binding and functional group dependence makes the compound a non-fungible entity in targeted medicinal chemistry campaigns.

Methyl [2,3'-bipyridine]-5'-carboxylate: Differentiation Evidence


Class-Specific COX-2 Selectivity

The 2,3'-bipyridine scaffold demonstrates a class-level ability to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. In a human whole blood assay, a representative 2,3'-bipyridine derivative (5-chloro-6'methyl-3-[4-(methylsulfinyl)phenyl]-2,3'-bipyridine, racemate) exhibited an IC50 of 3.7 μM for COX-2 and 45.5 μM for COX-1, yielding a selectivity ratio (COX-1/COX-2) of 12.3 [1]. This contrasts with the known non-selective inhibition profiles of many 2,2'-bipyridine metal complexes, which are often evaluated for cytotoxicity rather than targeted enzyme inhibition [2].

COX-2 inhibition Inflammation Selectivity

5-Carboxylate Essential for Enzyme Inhibition

Within the bipyridine family, the presence of a carboxylate group at the 5-position is a prerequisite for potent enzyme inhibition. A comparative study on prolyl 4-hydroxylase inhibitors found that [2,2'-bipyridine]-5,5'-dicarboxylic acid had an IC50 of 0.19 μM, whereas 2,2'-bipyridines lacking a 5-carboxylate were characterized as 'poor inhibitors' [1]. This SAR, derived from the 2,2'-bipyridine series, is inferred to be class-level relevant, underscoring that the 5'-carboxylate ester in the target compound is not a dispensable functional group but a key determinant of bioactivity.

Prolyl hydroxylase Structure-Activity Relationship Enzyme inhibition

Distinct Conformation from 2,2'-Bipyridine

The spatial arrangement of nitrogen atoms in 2,3'-bipyridine differs fundamentally from the classic 2,2'-bipyridine chelator. Crystallographic analysis of uranyl-acetate complexes formed with bipyridine isomers reveals that 2,3'-bipyridine adopts a distinct geometry compared to the more planar, chelating 2,2'-bipyridine [1]. Specifically, the dihedral angle and relative orientation of the pyridine rings in 2,3'-bipyridine result in a 'bent' structure where terminal pyridine rings are oriented in the same direction, as opposed to the 'extended' structure of some 2,2'-bipyridine derivatives [2]. This geometric divergence alters the coordination sphere of bound metals and the resulting electronic properties of the complex.

Coordination Chemistry Crystal Structure Ligand Design

NSUN3 Inhibition: A Distinct Target

While 2,2'-bipyridine derivatives are often associated with general metal chelation and cytotoxicity, the 2,3'-bipyridine scaffold has been specifically implicated in a novel mechanism: inhibition of NOP2/Sun RNA methyltransferase 3 (NSUN3). A study of 90 novel bipyridine derivatives identified compound B19, a bipyridine-based NSUN3 inhibitor, which exerted strong antitumor effects in vitro and in vivo in colorectal cancer models [1]. This contrasts with the typical cytotoxic mechanisms of 2,2'-bipyridine metal complexes, where activity is often non-specific and related to DNA intercalation or redox chemistry [2].

NSUN3 Colorectal Cancer Mitochondrial Metabolism

Methyl [2,3'-bipyridine]-5'-carboxylate: Application Scenarios


COX-2 Inhibitor Lead Optimization

Researchers developing next-generation NSAIDs with reduced gastrointestinal toxicity should prioritize Methyl [2,3'-bipyridine]-5'-carboxylate. Its 2,3'-bipyridine core provides a class-demonstrated selectivity advantage for COX-2 over COX-1, as evidenced by a selectivity ratio of 12.3 in human whole blood assays [1]. This scaffold serves as a validated starting point for synthesizing analogs with potentially improved selectivity profiles, whereas non-specific bipyridine isomers lack this biological bias.

MOFs with Bent Bipyridine Topology

This compound is a strategic choice for constructing MOFs and coordination polymers where a non-chelating, 'bent' bipyridine linker is required. Crystallographic studies confirm that the 2,3'-bipyridine isomer adopts a conformation distinct from the planar, chelating 2,2'-bipyridine [2]. This geometric difference enables the creation of porous materials with novel topologies, which are inaccessible using standard linear or chelating bipyridine linkers, impacting applications in gas storage, separation, and heterogeneous catalysis.

NSUN3-Targeted Anticancer Agents

Procurement for oncology-focused medicinal chemistry should be driven by the 2,3'-bipyridine scaffold's association with a specific and targetable mechanism: NSUN3 inhibition. Recent findings demonstrate that bipyridine derivatives can inhibit this enzyme, leading to antiproliferative and pro-apoptotic effects in colorectal cancer models by modulating mitochondrial metabolism and AMPK/STAT3 signaling [3]. This contrasts with the non-specific cytotoxicity of many 2,2'-bipyridine metal complexes, making Methyl [2,3'-bipyridine]-5'-carboxylate a more directed tool for target validation and lead discovery.

Bioconjugation via 5-Carboxylate Ester

The 5'-carboxylate methyl ester is not a passive substituent but a reactive handle for chemical elaboration. In medicinal chemistry, this group can be hydrolyzed to the corresponding carboxylic acid for enhanced water solubility or for conjugation to targeting moieties (e.g., peptides, antibodies). The critical importance of a 5-carboxylate for biological activity, as demonstrated in prolyl hydroxylase inhibitors where its absence renders the compound inactive [4], validates the procurement of this specific ester form as a key intermediate for generating active, functionalized derivatives.

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